molecular formula C12H16O2 B073891 4-(2,5-Dimethylphenyl)butanoic acid CAS No. 1453-06-1

4-(2,5-Dimethylphenyl)butanoic acid

Cat. No.: B073891
CAS No.: 1453-06-1
M. Wt: 192.25 g/mol
InChI Key: XNTQOUBHYSKYOI-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2. It is also known as 2,5-Dimethylbenzenebutanoic acid. This compound is characterized by the presence of a butanoic acid group attached to a dimethyl-substituted phenyl ring. It is a versatile material used in various scientific research applications, ranging from drug synthesis to surface coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(p-xylyl)butyric acid with 1-hydroxy-pyrrolidine-2,5-dione and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dimethyl sulfoxide at 30°C for 3 hours. This is followed by the addition of 7-aminoheptanoic acid with sodium hydrogencarbonate in water and dimethyl sulfoxide at 30°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(2,5-Dimethylphenyl)butanoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the production of surface coatings and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethoxyphenyl)butanoic acid: Similar structure but with methoxy groups instead of methyl groups.

    4-(p-xylyl)butyric acid: Precursor in the synthesis of 4-(2,5-Dimethylphenyl)butanoic acid.

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-7-10(2)11(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQOUBHYSKYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162970
Record name Butyric acid, 4-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-06-1
Record name Butyric acid, 4-(2,5-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid,5-xylyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyric acid, 4-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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